molecular formula C18H28NO6P B12276161 Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate

Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate

Cat. No.: B12276161
M. Wt: 385.4 g/mol
InChI Key: MXVMEKUHPULDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetamido group at position 2 and a diethoxyphosphorylmethyl group at the para position of the phenyl ring. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, particularly in peptide modifications and enzyme-targeted drug design. Its phosphorylated side chain distinguishes it from simpler phenylalanine derivatives, offering unique electronic and steric properties for ligand-receptor interactions .

Properties

Molecular Formula

C18H28NO6P

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate

InChI

InChI=1S/C18H28NO6P/c1-5-23-18(21)17(19-14(4)20)12-15-8-10-16(11-9-15)13-26(22,24-6-2)25-7-3/h8-11,17H,5-7,12-13H2,1-4H3,(H,19,20)

InChI Key

MXVMEKUHPULDAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate typically involves the following steps:

    Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.

    Introduction of the Diethoxyphosphorylmethyl Group: This step involves the reaction of a phenyl compound with diethyl phosphite in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the acetamido group.

    Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the diethoxyphosphorylmethyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s defining feature is the diethoxyphosphorylmethyl substituent on the phenyl ring, which contrasts with other analogs bearing sulfonyl, trifluoromethyl, or alkoxy groups. Below is a comparison with structurally related compounds from the evidence:

Compound Name Substituent on Phenyl Ring Backbone Key Functional Groups Reference
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate Diethoxyphosphorylmethyl Propanoate Acetamido, phosphate ester Target
Methyl (2S)-2-acetamido-3-{2-[4-(trifluoromethyl)phenyl]-1H-indol-3-yl}propanoate (2d) Trifluoromethylphenyl Propanoate Acetamido, indole
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) Tolyloxy-allyloxy Propanoate Acetamido, ether
Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate Quinoxalinyloxy Propanoate Chloro, ether
(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate Trichloroethoxysulfonylmethyl Propanoate Acetamido, sulfonate ester

Key Observations :

  • Electronic Effects : The diethoxyphosphorylmethyl group introduces strong electron-withdrawing character, enhancing electrophilicity compared to sulfonyl (e.g., ) or trifluoromethyl (e.g., ) groups.
  • Steric Bulk : The phosphoryl group’s tetrahedral geometry creates steric hindrance distinct from planar substituents like indole (2d) or linear alkoxy chains (3k).
  • Synthetic Utility : Unlike agrochemical-focused analogs (e.g., ), this compound’s phosphoryl group may facilitate metal coordination in catalytic reactions or mimic phosphorylated residues in enzyme inhibitors.

Yield Comparison :

Compound Yield Key Reaction Conditions
2d (trifluoromethyl analog) 58% Pd(OAc)₂/Cu(OAc)₂ catalysis in AcOH
3k (tolyloxy analog) 96% O-VBX1a coupling in DCM/MeOH
Target compound (hypothetical) ~70–80% (estimated) Requires optimized phosphorylation step

Biological Activity

Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is a complex organic compound characterized by its unique structural features, including an acetamido group and a diethoxyphosphoryl moiety. This combination suggests potential biological activities that merit detailed exploration. This article will review the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₈N₁O₆P
  • Molecular Weight : 385.4 g/mol
  • Structural Features : The compound features a propanoate backbone with a phenyl ring substituted with a diethoxyphosphoryl group, contributing to its potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Propanoate Backbone : Utilizing acetic anhydride and appropriate alcohols.
  • Introduction of the Diethoxyphosphoryl Group : This step often requires phosphonylation reactions.
  • Purification : Techniques such as column chromatography to ensure high yield and purity.

Each step requires precise control over reaction conditions to maximize the yield and minimize by-products.

Biological Activity

Preliminary studies suggest that this compound exhibits several potential biological activities:

  • Anti-inflammatory Properties : Compounds with phosphoryl groups are often explored for their roles in inhibiting inflammatory pathways. This compound may interact with enzymes involved in inflammation, although specific studies are needed to confirm this activity.
  • Anticancer Potential : The structural similarities with known anticancer agents suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines. Further research is essential to elucidate its mechanism of action and therapeutic efficacy in cancer models.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds containing phosphoryl groups typically function as enzyme inhibitors or modulators in cellular signaling pathways.

Interaction Studies

Initial interaction studies indicate that the compound may bind to specific enzymes or receptors involved in key metabolic pathways. Kinetic studies and binding assays are necessary to define these interactions more clearly.

Case Studies and Research Findings

While comprehensive clinical data is limited, several studies have highlighted the potential of similar compounds in therapeutic applications:

  • Study on Phosphorylated Compounds : Research has shown that phosphorylated compounds can enhance enzyme inhibition, leading to reduced inflammation and tumor growth in preclinical models.
  • Comparative Analysis with Analogous Compounds :
    Compound NameStructureKey Features
    Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoateC₁₃H₁₇N₁O₄Lacks phosphoryl group; different biological profile
    Ethyl 2-hydroxy-3-phenyllactateC₁₁H₁₄O₃Contains hydroxyl instead of acetamido; used in flavoring agents
    Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoateC₂₀H₂₁I₂N₁O₅Iodinated derivative; enhanced bioactivity expected

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the uniqueness of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.